2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole
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Overview
Description
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a phenyl ring substituted with a triazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Substitution with Triazole: The phenyl ring is then functionalized with a triazole group
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve yields.
Purification Techniques: Advanced purification methods such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the triazole moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or triazole moiety.
Scientific Research Applications
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole exerts its effects involves interaction with various molecular targets and pathways:
Antimicrobial Activity: It may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins, such as caspases and Bcl-2 family proteins
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzoxazole: Lacks the triazole moiety, which may result in different biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Contains a triazole group but differs in the core structure, leading to variations in its chemical and biological properties
Uniqueness
2-[4-(Triazol-1-yl)phenyl]-1,3-benzoxazole is unique due to the combination of the benzoxazole and triazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-[4-(triazol-1-yl)phenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c1-2-4-14-13(3-1)17-15(20-14)11-5-7-12(8-6-11)19-10-9-16-18-19/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWMYTWXZDATQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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